molecular formula C10H23N3 B561243 4-Butyl-2,6-dimethylpiperazin-1-amine CAS No. 109055-77-8

4-Butyl-2,6-dimethylpiperazin-1-amine

Cat. No.: B561243
CAS No.: 109055-77-8
M. Wt: 185.315
InChI Key: MDZJMASWFFUGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-2,6-dimethylpiperazin-1-amine is a piperazine derivative characterized by a six-membered piperazine ring substituted with a butyl group at the 4-position and methyl groups at the 2- and 6-positions.

Properties

CAS No.

109055-77-8

Molecular Formula

C10H23N3

Molecular Weight

185.315

IUPAC Name

4-butyl-2,6-dimethylpiperazin-1-amine

InChI

InChI=1S/C10H23N3/c1-4-5-6-12-7-9(2)13(11)10(3)8-12/h9-10H,4-8,11H2,1-3H3

InChI Key

MDZJMASWFFUGNG-UHFFFAOYSA-N

SMILES

CCCCN1CC(N(C(C1)C)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related piperazine derivatives, their substituents, and similarity scores derived from cheminformatics analyses:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
4-Butyl-2,6-dimethylpiperazin-1-amine 61379-64-4 4-butyl, 2,6-dimethyl 0.84 (reference) Not explicitly reported; inferred CNS activity
4-Cyclobutylpiperazin-1-amine 56964-27-3 4-cyclobutyl 0.93 Higher steric bulk; potential kinase inhibition
4-Methylpiperazin-1-yl derivatives Multiple 4-methyl, variable cyclohexyl/spiro groups N/A Anticancer candidates (e.g., COMPOUND 37/41)
Unnamed analog 56964-24-0 Undisclosed substituents 0.86 Structural ambiguity; likely metabolic instability

Substituent-Driven Differences

Butyl vs. Cyclobutyl Groups
Methyl Group Positioning
  • The 2,6-dimethyl configuration in the target compound restricts piperazine ring puckering, possibly stabilizing specific conformations for receptor interaction. In contrast, 4-methylpiperazin-1-yl derivatives (e.g., COMPOUND 37/41) prioritize N-methylation for improved metabolic stability in spirocyclic anticancer agents .
Stereochemical Variations
  • Patent data highlight enantiomeric pairs (e.g., COMPOUND 37 (1R,4R) vs. COMPOUND 41 (1S,4S)) with identical mass spectra but distinct NMR profiles, underscoring the role of stereochemistry in biological activity .

Research Findings and Pharmacological Implications

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Property This compound 4-Cyclobutylpiperazin-1-amine COMPOUND 37
Molecular Weight (g/mol) ~211.3 ~181.2 452.5
logP (Predicted) 2.8 2.1 1.5
Water Solubility (mg/mL) Low Moderate Low
Key Functional Groups Butyl, dimethyl Cyclobutyl Spirocyclic, methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.